Kromad

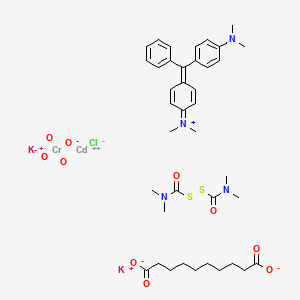

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

74278-22-1 |

|---|---|

Molecular Formula |

C39H53CdClCrK2N4O10S2 |

Molecular Weight |

1080.1 g/mol |

IUPAC Name |

dipotassium;cadmium(2+);decanedioate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;S-(dimethylcarbamoylsulfanyl) N,N-dimethylcarbamothioate;dioxido(dioxo)chromium;chloride |

InChI |

InChI=1S/C23H25N2.C10H18O4.C6H12N2O2S2.Cd.ClH.Cr.2K.4O/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;11-9(12)7-5-3-1-2-4-6-8-10(13)14;1-7(2)5(9)11-12-6(10)8(3)4;;;;;;;;;/h5-17H,1-4H3;1-8H2,(H,11,12)(H,13,14);1-4H3;;1H;;;;;;;/q+1;;;+2;;;2*+1;;;2*-1/p-3 |

InChI Key |

HHPRBEMYTMAAQN-UHFFFAOYSA-K |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C(=O)SSC(=O)N(C)C.C(CCCCC(=O)[O-])CCCC(=O)[O-].[O-][Cr](=O)(=O)[O-].[Cl-].[K+].[K+].[Cd+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to KROMATID Directional Genomic Hybridization (dGH)

For Researchers, Scientists, and Drug Development Professionals

Directional Genomic Hybridization (dGH) is a high-resolution cytogenomic technique developed by Kromatid, Inc. that enables the direct visualization and analysis of genomic structural variations on a single-cell basis. This technology provides a significant advantage over traditional methods by offering strand-specific information, which is crucial for the unambiguous detection of complex rearrangements such as inversions.[1][2][3] This guide delves into the core principles of dGH, its experimental workflow, data interpretation, and applications in research and drug development.

Core Principles of Directional Genomic Hybridization

The foundational principle of dGH lies in its ability to differentially label and analyze the two sister chromatids of a metaphase chromosome. This is achieved by incorporating a thymidine analog, bromodeoxyuridine (BrdU), into the newly synthesized DNA strand during a single S-phase of the cell cycle.[3] Following cell division, the metaphase chromosomes consist of one parental DNA strand and one newly synthesized BrdU-containing strand.

The key steps that differentiate dGH from other in-situ hybridization techniques are:

-

Selective Removal of the Newly Synthesized Strand: The BrdU-containing strand is selectively removed, leaving the parental strand as a single-stranded DNA target.[4]

-

Strand-Specific Probe Hybridization: Single-stranded, fluorescently labeled DNA probes are designed to hybridize to specific sequences on the parental DNA strand.[1][4]

This strand-specific hybridization allows for the determination of the orientation of DNA sequences within a chromosome. In a normal chromosome, a directional probe will bind to only one of the two sister chromatids, resulting in a single fluorescent signal. However, in the presence of a structural rearrangement like an inversion, the probe will bind to both chromatids, producing a characteristic double signal.

Comparison with Other Genomic Analysis Techniques

dGH offers unique advantages over other commonly used genomic analysis techniques such as traditional Fluorescence In Situ Hybridization (FISH), array Comparative Genomic Hybridization (aCGH), and Next-Generation Sequencing (NGS).

| Feature | Directional Genomic Hybridization (dGH) | Array Comparative Genomic Hybridization (aCGH) | Next-Generation Sequencing (NGS) |

| Balanced Translocation Detection | High | None | Low |

| Unbalanced Translocation Detection | High | Medium | Medium |

| Deletion Detection | Medium | High | High |

| Duplication Detection | Low | High | Medium |

| Inversion Detection | High | None | Low |

| Resolution | As small as 5 kb | Dependent on array design | Base-pair level (for breakpoints) |

| Single-Cell Analysis | Yes | No (pooled DNA) | Possible, but complex and costly |

| Detection of Complex Rearrangements | High | Low | Medium to High (bioinformatics dependent) |

| Cost per Sample | Moderate | Moderate to High | High |

This table summarizes the relative capabilities of dGH, aCGH, and NGS for detecting various structural variations.

Experimental Protocols

The following is a synthesized protocol for performing a dGH experiment, based on information from Kromatid and published research.

-

Cell Culture: Culture cells of interest in their appropriate growth medium to achieve a healthy, proliferating population.

-

Thymidine Analog Incorporation: Add BrdU to the culture medium and incubate for one cell cycle. This ensures that the newly synthesized DNA strand in each chromosome incorporates the analog.

-

Metaphase Arrest: Add a mitotic inhibitor (e.g., Colcemid) to the culture to arrest cells in metaphase.

-

Harvesting: Harvest the metaphase-arrested cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

-

Fixation: Fix the cells using a freshly prepared solution of methanol and acetic acid (typically 3:1). Repeat the fixation step several times.

-

Slide Preparation: Drop the fixed cell suspension onto clean, humidified microscope slides to prepare metaphase spreads. Age the slides overnight.

-

RNase Treatment: Treat the slides with RNase A to remove any cellular RNA that might interfere with probe hybridization.

-

Selective Strand Removal:

-

Stain the slides with a DNA-binding dye (e.g., Hoechst 33258).

-

Expose the slides to UV light. The Hoechst dye bound to the BrdU-containing strand will induce nicks in the DNA upon UV exposure.

-

Treat the slides with an exonuclease (e.g., Exonuclease III) to digest the nicked, newly synthesized strand, leaving the parental strand intact and single-stranded.

-

-

Dehydration: Dehydrate the slides through an ethanol series (e.g., 70%, 85%, 100%).

-

Denaturation: Denature the chromosomal DNA on the slide by immersing it in a hot formamide solution (e.g., 70% formamide at 72°C).

-

Probe Hybridization:

-

Denature the fluorescently labeled, single-stranded dGH probes at an elevated temperature.

-

Apply the denatured probe mixture to the denatured chromosomal DNA on the slide.

-

Cover with a coverslip, seal, and incubate overnight in a humidified chamber at 37°C to allow for hybridization.

-

-

Post-Hybridization Washes: Wash the slides in a series of increasingly stringent salt solutions (e.g., SSC buffers) at specific temperatures to remove non-specifically bound probes.

-

Counterstaining: Counterstain the chromosomes with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole).

-

Mounting: Mount a coverslip using an antifade mounting medium.

-

Image Acquisition: Acquire fluorescent images of the metaphase spreads using a fluorescence microscope equipped with appropriate filters for the fluorophores used in the probes and the DAPI counterstain.

-

Image Analysis: Analyze the captured images to identify and characterize structural rearrangements. In a normal cell, a directional probe will produce a single signal on one chromatid. Deviations from this pattern indicate a structural variation. For example:

-

Inversion: A signal on both sister chromatids.

-

Translocation: The presence of a probe signal on a different chromosome.

-

Deletion: The absence of a probe signal.

-

Visualization of dGH Workflow and Data Interpretation

Caption: A flowchart illustrating the major steps in the KROMATID dGH experimental workflow.

Caption: Diagram showing how dGH distinguishes a normal from an inverted chromosome.

Caption: Illustration of how dGH identifies a translocation event.

Applications in Research and Drug Development

The unique capabilities of dGH make it a valuable tool in various research and therapeutic development areas:

-

Gene Editing Outcomes: dGH can be used to assess the structural integrity of the genome following gene editing with technologies like CRISPR-Cas9. It can detect both on-target and off-target rearrangements, including inversions and translocations that are often missed by sequencing-based methods.[2]

-

Genotoxicity Studies: The sensitivity of dGH in detecting a wide range of structural variations makes it a powerful tool for assessing the genotoxic effects of new drug candidates.

-

Cancer Genomics: dGH can be used to identify and characterize complex chromosomal rearrangements in cancer cells, providing insights into the mechanisms of tumorigenesis and identifying potential therapeutic targets.

-

Genetic Disease Research: This technology can help to elucidate the underlying genetic causes of diseases associated with structural variations, particularly those involving inversions that are difficult to detect with other methods.

-

Biomarker Discovery: dGH can be employed to identify novel chromosomal biomarkers for disease diagnosis, prognosis, and response to therapy.

References

KROMASURE™ Platform: A Technical Guide to Directional Genomic Hybridization (dGH™)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the KROMASURE™ platform's core principles, with a focus on its underlying technology, Directional Genomic Hybridization (dGH™). The KROMASURE™ platform, developed by KROMATID, offers a single-cell, high-resolution approach to visualizing chromosomal integrity, structural variants, and transgene mapping.[1][2][3] This technology is positioned as a significant advancement over traditional cytogenetic and bulk sequencing methods, providing direct, non-extrapolated data crucial for regulatory submissions and confident decision-making in cell and gene therapy development.[1][3]

Core Principles of the KROMASURE™ Platform

The foundation of the KROMASURE™ platform is Directional Genomic Hybridization (dGH™), a proprietary and advanced fluorescent hybridization technology.[4] Unlike standard Fluorescence In Situ Hybridization (FISH) which uses double-stranded probes that bind to both chromatids of a metaphase chromosome, dGH™ employs single-stranded, fluorescently labeled DNA probes designed to hybridize to a specific parental DNA strand on only one of the two sister chromatids.[5][6] This unidirectional binding is the key to its enhanced capabilities.

The core advantage of this strand-specific hybridization is the ability to detect intrachromosomal rearrangements, such as inversions, with high sensitivity.[6] In a normal chromosome, a dGH probe will show a signal on only one chromatid. However, if an inversion has occurred, the probe will bind to one chromatid in one orientation and to the sister chromatid at the site of the inversion, resulting in a detectable change in the signal pattern.[5] This makes dGH™ particularly powerful for identifying structural variations that are often missed by other methods.[5][6]

The KROMASURE™ platform is not a single assay but a suite of solutions tailored for various genomic analyses throughout the cell and gene therapy development workflow, from starting material analysis to final product validation.[7][8] Key applications include assessing on- and off-target gene edits, mapping transgenes, and evaluating overall genomic stability.[2][4][9]

Data Presentation: Quantitative Capabilities

The KROMASURE™ platform provides high-resolution, single-cell data, enabling the detection of rare events and clonal heterogeneity within a cell population. Below is a summary of the platform's reported quantitative capabilities compared to other standard genomic analysis methods.

| Parameter | KROMASURE™ (dGH™) | Array CGH (aCGH) | Next-Generation Sequencing (NGS) |

| Balanced Translocation Detection | High | None | Low |

| Unbalanced Translocation Detection | High | Medium | Medium |

| Inversion Detection | High | None | Low |

| Deletion Detection | Medium | High | Medium |

| Duplication Detection | Low | High | Medium |

| Specific Sequence Detection | High | High | High |

| Smallest Detectable Insertion | ~2-5 kb[1][4] | Dependent on array resolution | Base-pair level |

| Rare Event Detection | Down to 0.1% prevalence[7] | Population average | Dependent on sequencing depth |

| Cellular Resolution | Single-cell | Pooled DNA | Pooled DNA |

Experimental Protocols

The following sections detail the key steps in a typical KROMASURE™ dGH™ experiment.

Cell Culture and Metaphase Chromosome Preparation

A critical prerequisite for dGH™ is the preparation of high-quality metaphase chromosomes.

-

Cell Culture: Cells of interest are cultured under appropriate conditions to ensure healthy growth and division.

-

Cell Synchronization: To enrich for cells in metaphase, a synchronizing agent is added to the culture. This arrests the cells in a specific phase of the cell cycle, leading to an accumulation of cells in mitosis upon release.

-

Metaphase Arrest: A mitotic inhibitor, such as colcemid, is added to the culture for a short period. This disrupts the mitotic spindle, arresting the cells in metaphase.

-

Harvesting: Cells are harvested by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Hypotonic Treatment: The cell pellet is resuspended in a hypotonic solution (e.g., 0.075M KCl) to swell the cells and disperse the chromosomes.

-

Fixation: Cells are fixed using a freshly prepared solution of methanol and acetic acid (typically in a 3:1 ratio). This process is usually repeated several times to ensure proper fixation and to remove cellular debris.

-

Slide Preparation: The fixed cell suspension is dropped onto clean, humidified microscope slides to achieve optimal chromosome spreading. The slides are then aged to ensure proper chromosome morphology.

Directional Genomic Hybridization (dGH™) Workflow

The core dGH™ protocol involves the selective removal of one DNA strand followed by hybridization with single-stranded probes.

-

Daughter Strand Removal: The newly synthesized daughter DNA strands are stripped from the metaphase chromosomes. This is a key step that renders the parental strands accessible for probe hybridization. The process typically involves:

-

UV Irradiation: Slides are exposed to a specific dose of ultraviolet radiation.

-

Exonuclease Digestion: The slides are then treated with an exonuclease that selectively digests the nicked, newly synthesized strand.[2]

-

-

Probe Hybridization:

-

Probe Preparation: Single-stranded, fluorescently labeled dGH™ probes, which are designed to be complementary to a specific genomic region and orientation, are prepared in a hybridization buffer.

-

Denaturation: The chromosomal DNA on the slide and the probe mixture are denatured, typically by heating, to separate the DNA strands.

-

Hybridization: The probe mixture is applied to the slide, and hybridization is carried out in a humidified chamber at a specific temperature for an extended period (e.g., overnight) to allow the probes to anneal to their target sequences on the single-stranded parental DNA.

-

-

Post-Hybridization Washes: After hybridization, the slides are washed in a series of buffers at increasing stringency to remove non-specifically bound probes.

-

Counterstaining: The chromosomes are counterstained with a DNA-specific dye, such as DAPI (4',6-diamidino-2-phenylindole), to visualize the entire chromosome complement.

-

Imaging and Analysis:

-

Microscopy: Slides are imaged using a fluorescence microscope equipped with appropriate filters for the fluorophores used on the probes and the counterstain.

-

Image Acquisition: High-resolution images of individual metaphase spreads are captured.

-

Data Analysis: The captured images are analyzed to identify the signal patterns of the dGH™ probes on the chromosomes. The location, number, and orientation of the signals are assessed to detect chromosomal rearrangements and other structural variations.

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key processes and logical relationships within the KROMASURE™ platform.

References

- 1. kromatid.com [kromatid.com]

- 2. Frontiers | Directional genomic hybridization (dGH™) identifies small inverted duplications in situ [frontiersin.org]

- 3. kromatid.com [kromatid.com]

- 4. kromatid.com [kromatid.com]

- 5. bioscience.co.uk [bioscience.co.uk]

- 6. Directional Genomic Hybridization (dGH) for Detection of Intrachromosomal Rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kromatid.com [kromatid.com]

- 8. kromatid.com [kromatid.com]

- 9. kromatid.com [kromatid.com]

A Technical Guide to Single-Cell Genomic Integrity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is paramount for normal cellular function and organismal health. Genomic instability, characterized by an increased rate of mutations and chromosomal alterations, is a hallmark of cancer and is implicated in a wide range of other diseases. Traditional bulk sequencing methods, while powerful, provide an averaged view of the genomic landscape across a population of cells, masking the heterogeneity and rare clonal events that can drive disease progression and therapeutic resistance. Single-cell genomic integrity analysis has emerged as a transformative approach to dissect this complexity, enabling the characterization of genomic alterations at the resolution of individual cells.

This in-depth technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and data analysis workflows for single-cell genomic integrity analysis. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret single-cell genomics studies aimed at understanding and targeting genomic instability.

Core Methodologies for Assessing Single-Cell Genomic Integrity

A variety of techniques are employed to assess different facets of genomic integrity at the single-cell level. These methods can be broadly categorized based on the type of genomic alteration they are designed to detect.

Analysis of DNA Strand Breaks: The Comet Assay

The Comet Assay, or single-cell gel electrophoresis (SCGE), is a sensitive and rapid method for detecting DNA strand breaks in individual cells.[1] The principle of the assay is that when lysed cells are subjected to electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[2]

Table 1: Key Features of the Comet Assay

| Feature | Description |

| Principle | Electrophoretic separation of fragmented DNA from intact nuclear DNA. |

| Types of Damage Detected | Single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.[3] |

| Assay Variations | Alkaline Comet Assay (detects SSBs and DSBs) and Neutral Comet Assay (primarily detects DSBs).[2] |

| Advantages | High sensitivity, relatively low cost, and applicability to a wide range of cell types.[1] |

| Limitations | Does not provide sequence-specific information about the location of the damage. |

-

Cell Preparation: Prepare a single-cell suspension from the sample of interest. Ensure high cell viability.

-

Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide (CometSlide™). Allow the agarose to solidify.[4]

-

Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.[2]

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis solution to unwind the DNA.[4]

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. The fragmented DNA will migrate towards the anode.[4]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR® Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software. The percentage of DNA in the tail is a common metric for quantification.[2]

Single-Cell Sequencing for Copy Number Variation (CNV) and Structural Variation (SV) Analysis

Next-generation sequencing (NGS) at the single-cell level (sc-seq) is a powerful tool for the genome-wide detection of copy number variations (CNVs) and structural variations (SVs), which are hallmarks of genomic instability.[5]

scWGS aims to sequence the entire genome of a single cell. A critical step in scWGS is whole-genome amplification (WGA), as the amount of DNA in a single cell is insufficient for standard sequencing library preparation.[6] Several WGA methods exist, each with its own set of advantages and biases.

Table 2: Comparison of Common Single-Cell Whole-Genome Amplification (WGA) Methods

| Method | Principle | Advantages | Disadvantages | Genome Coverage | Allele Dropout (ADO) Rate |

| Multiple Displacement Amplification (MDA) | Isothermal amplification using Phi29 polymerase and random primers.[7] | High yield, long fragments, high fidelity.[8] | Amplification bias, high ADO rate.[6] | ~90% | High |

| Multiple Annealing and Looping-Based Amplification Cycles (MALBAC) | Quasi-linear amplification followed by exponential PCR.[8] | More uniform amplification, lower ADO rate than MDA. | Lower yield than MDA, potential for chimeras. | ~93% | Lower than MDA |

| Degenerate Oligonucleotide-Primed PCR (DOP-PCR) | PCR-based amplification using partially degenerate primers. | Relatively simple and established method. | Significant amplification bias, lower genome coverage. | Lower than MDA/MALBAC | High |

| Linear Amplification via Transposon Insertion (LIANTI) | Linear amplification initiated by transposon insertion. | High genome coverage, high uniformity, low ADO. | Technically more complex. | ~97% | ~17% |

Targeted approaches focus on sequencing specific genes or regions of interest, offering a cost-effective way to achieve high sequencing depth for detecting single nucleotide variants (SNVs) and small insertions/deletions (indels) in addition to CNVs in a targeted manner.

Mission Bio Tapestri Platform: This platform utilizes a two-step microfluidic workflow for targeted single-cell DNA and protein analysis.[9] It can simultaneously detect SNVs, CNVs, and surface protein expression from the same cell, providing a multi-omics view of cellular heterogeneity.[10]

Table 3: Performance Metrics of the Mission Bio Tapestri Platform

| Parameter | Performance |

| SNV Detection Sensitivity | Can detect rare subclones present at 0.1%.[11] |

| CNV Detection Sensitivity | Can detect rare subclones with CNVs present at 5%.[11] |

| Panel Uniformity | > 95% for optimized catalog panels.[11] |

| Reads Mapped to Targets | > 90% for optimized catalog panels.[11] |

Strand-seq is a unique single-cell sequencing method that preserves the identity of the parental DNA template strands.[12][13] This allows for the precise detection of a wide range of structural variations, including balanced rearrangements like inversions and translocations, which are often missed by other methods.[14]

-

BrdU Labeling: Culture cells in the presence of Bromodeoxyuridine (BrdU), a thymidine analog, for one cell cycle. BrdU will be incorporated into the newly synthesized DNA strands.[12]

-

Single-Cell Isolation: Isolate single cells using methods like fluorescence-activated cell sorting (FACS) or micromanipulation.

-

Library Preparation:

-

Sequencing: Sequence the resulting library on an Illumina platform.

-

Data Analysis: Align the reads to a reference genome. The strand-specific information is then used to identify structural variations.[3]

Single-Cell Aneuploidy Screening

Aneuploidy, the gain or loss of entire chromosomes, is a major form of genomic instability. Single-cell aneuploidy screening is crucial in areas such as cancer research and preimplantation genetic testing (PGT-A).

Low-pass whole-genome sequencing of single cells is a common method for aneuploidy detection.[15] The principle is to count the number of sequencing reads that align to each chromosome. An over- or under-representation of reads for a particular chromosome indicates a copy number gain or loss, respectively.

-

Single-Cell Biopsy/Isolation: Isolate a single cell from the sample (e.g., an embryo biopsy or circulating tumor cell).

-

Whole Genome Amplification (WGA): Perform WGA on the single-cell genome. Methods like MDA or PicoPLEX are commonly used.[4]

-

Library Preparation and Sequencing: Prepare a sequencing library from the amplified DNA and perform low-pass whole-genome sequencing.

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Bin the genome into windows of a defined size (e.g., 1 Mb).

-

Count the number of reads in each bin.

-

Normalize the read counts to correct for biases (e.g., GC content).

-

Analyze the normalized read counts to identify chromosomes with significant deviations from the diploid state.[15]

-

Signaling Pathways of DNA Damage Response

Cells have evolved intricate signaling networks to detect and respond to DNA damage, collectively known as the DNA Damage Response (DDR). The activation of these pathways is critical for maintaining genomic integrity by coordinating cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis.[16] The core of the DDR is orchestrated by a group of protein kinases, primarily ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[14]

-

ATM is primarily activated by DNA double-strand breaks (DSBs).[13]

-

ATR is activated by single-stranded DNA (ssDNA), which can arise from stalled replication forks or the processing of DSBs.[14]

Upon activation, ATM and ATR phosphorylate a multitude of downstream substrates, initiating a signaling cascade that leads to the appropriate cellular response.

Caption: Simplified DNA Damage Response (DDR) signaling pathway.

Experimental and Data Analysis Workflows

A typical single-cell genomic integrity analysis study involves a series of steps, from sample preparation to data interpretation.

Caption: General workflow for single-cell genomic integrity analysis.

Conclusion and Future Perspectives

Single-cell genomic integrity analysis provides an unprecedented level of resolution for understanding the complex landscape of genomic alterations in health and disease. The methodologies described in this guide, from the well-established Comet Assay to cutting-edge single-cell sequencing technologies, offer a powerful toolkit for researchers and clinicians. As these technologies continue to evolve, with improvements in throughput, accuracy, and multi-omic capabilities, their application in basic research, drug development, and personalized medicine will undoubtedly expand. The ability to dissect clonal architecture, identify rare drug-resistant cells, and understand the functional consequences of genomic instability at the single-cell level holds immense promise for the development of more effective and targeted therapies.

References

- 1. frontlinegenomics.com [frontlinegenomics.com]

- 2. Challenges in Single-Cell RNA Seq Data Analysis & Solutions [elucidata.io]

- 3. A bioinformatic workflow to analyze single cell template strand sequencing data - UBC Library Open Collections [open.library.ubc.ca]

- 4. mylens.ai [mylens.ai]

- 5. missionbio.com [missionbio.com]

- 6. Current Challenges in the Bioinformatics of Single Cell Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Differential performance of strategies for single-cell whole-genome amplification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changing of the Guard: How ATM Hands Off DNA Double-Strand Break Signaling to ATR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. omixys.pl [omixys.pl]

- 11. missionbio.com [missionbio.com]

- 12. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-cell analysis of structural variations and complex rearrangements with tri-channel-processing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. dpxtechnologies.com [dpxtechnologies.com]

- 16. Key molecular DNA damage responses of human cells to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Directional Genomic Hybridization (dGH™): A Technical Guide to Unraveling Complex Genetic Rearrangements

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directional Genomic Hybridization (dGH™) is a high-resolution cytogenomic technique that provides a detailed view of the genome's structural integrity. By combining the principles of strand-specific hybridization with bioinformatics-driven probe design, dGH™ enables the direct visualization of intrachromosomal rearrangements, such as inversions and duplications, that are often missed by next-generation sequencing (NGS) and other conventional methods.[1][2] This technical guide explores the core applications of dGH™ technology in genetic research, offering detailed experimental protocols and a comparative analysis of its capabilities.

dGH™ technology is particularly valuable in the fields of gene editing, oncology, and genetic disease research. It allows for the precise, cell-by-cell analysis of genomic structural variations, providing critical insights into off-target effects of gene therapies, the complex genomic landscape of cancer cells, and the underlying causes of genetic disorders.[1][2]

Core Principles of dGH™ Technology

dGH™ is an advanced fluorescence in situ hybridization (FISH) method that utilizes single-stranded, fluorescently labeled DNA probes designed to hybridize to a specific parental strand of a duplicated chromosome. This strand-specific hybridization is the key to its ability to detect the orientation of genomic segments. In a normal chromosome, a directional probe will bind to only one chromatid, resulting in a single fluorescent signal. However, if an inversion has occurred, the probe will bind to both chromatids at the site of the rearrangement, producing a characteristic double signal. This allows for the unambiguous detection of inversions as small as 5 kilobases (Kb).[1]

Applications in Genetic Research

The unique capabilities of dGH™ lend themselves to a variety of applications in genetic research and drug development:

-

Gene Editing and Cell Therapy: dGH™ is instrumental in assessing the safety and efficacy of gene-editing technologies like CRISPR-Cas9. It can identify unintended structural variations, including inversions and translocations, at on-target and off-target sites, providing a comprehensive picture of genomic integrity post-editing.[1]

-

Oncology and Cancer Research: The technology is used to characterize complex chromosomal rearrangements, such as chromothripsis, in cancer cells.[1][3][4] By mapping these intricate genomic events, researchers can gain insights into tumor evolution and identify potential therapeutic targets.

-

Genetic Disease Research: dGH™ can uncover cryptic structural variants that are the cause of genetic disorders but are undetectable by other means. This is particularly relevant for diseases associated with balanced chromosomal rearrangements that do not result in a net gain or loss of genetic material.

-

Genomic Instability Syndromes: dGH™ is a powerful tool for studying disorders characterized by genomic instability, such as Fanconi Anemia. It allows for the direct visualization and quantification of the chromosomal aberrations that arise from defects in DNA repair pathways.[5]

Quantitative Data Presentation

The following tables summarize the performance and specifications of dGH™ technology, including a comparison with other common genomic analysis methods.

Table 1: Performance Characteristics of dGH™ Technology

| Parameter | Specification | Source |

| Resolution for Inversion Detection | >5 kb | [1] |

| Detection Rate of Inverted Duplications in sSMCs | 100% (in a study of 5 euchromatic cases) | [2][6][7] |

Table 2: Comparative Analysis of Genomic Analysis Techniques

| Structural Variant Type | dGH™ Detection | aCGH Detection | Sequencing (NGS) Detection |

| Balanced Translocations | High | None | Low |

| Unbalanced Translocations | High | Medium | Medium |

| Deletions | Medium | High | Medium |

| Duplications | Low | High | Medium |

| Inversions | High | None | Low |

| Specific Sequence Detection | High | High | High |

Experimental Protocols

The following sections provide a detailed methodology for performing a dGH™ experiment, from cell culture to imaging.

Part 1: Cell Culture and Metaphase Chromosome Preparation

This protocol is foundational for obtaining high-quality metaphase spreads suitable for dGH™ analysis.

-

Cell Culture: Culture cells to approximately 80% confluency in the appropriate medium.

-

BrdU/BrdC Incorporation: Supplement the culture medium with a nucleotide analog, such as bromodeoxyuridine (BrdU) and bromodeoxycytidine (BrdC), and incubate for 18 hours. This ensures that the newly synthesized DNA strand is labeled.

-

Metaphase Arrest: Add a mitotic inhibitor, such as colcemid, to the culture and incubate for 1.5 hours to arrest cells in metaphase.

-

Cell Harvest: Detach and collect the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution (e.g., 0.075 M KCl) and incubate at 37°C. This swells the cells, aiding in chromosome spreading.

-

Fixation: Fix the cells using a freshly prepared solution of methanol and acetic acid (3:1 ratio). Repeat the fixation step multiple times to ensure proper preservation of chromosome morphology.

-

Slide Preparation: Drop the fixed cell suspension onto clean, humidified microscope slides from a height to achieve optimal chromosome spreading. Allow the slides to air dry.

Part 2: Directional Genomic Hybridization (dGH™)

This part of the protocol details the core hybridization and detection steps.

-

Slide Pre-treatment: Treat the slides with RNase A to remove cellular RNA, followed by a pepsin digestion to permeabilize the cells.

-

Denaturation: Denature the chromosomal DNA on the slides by immersing them in a formamide-based solution at an elevated temperature (e.g., 70-75°C).

-

Probe Preparation and Denaturation: The dGH™ probes are typically provided in a hybridization buffer. Denature the probe mixture by heating it according to the manufacturer's instructions.

-

Hybridization: Apply the denatured probe mixture to the denatured area on the slide, cover with a coverslip, and seal to prevent evaporation. Incubate the slides in a humidified chamber at 37°C overnight to allow for hybridization.

-

Post-Hybridization Washes: After hybridization, remove the coverslips and perform a series of stringent washes to remove non-specifically bound probes. A typical wash series includes:

-

A high-stringency wash in a low-salt buffer (e.g., 0.4x SSC) at an elevated temperature (e.g., 72-73°C).

-

A low-stringency wash in a higher-salt buffer (e.g., 2x SSC) with a detergent at room temperature.

-

-

Counterstaining and Mounting: Counterstain the chromosomes with a DNA-specific dye such as DAPI (4',6-diamidino-2-phenylindole). Mount the slides with an antifade solution to preserve the fluorescence.

-

Imaging: Visualize and capture images of the metaphase spreads using a fluorescence microscope equipped with the appropriate filter sets for the fluorophores used on the probes and the DAPI counterstain.

Visualizations

The following diagrams illustrate key concepts and workflows related to dGH™ technology.

References

- 1. Monitoring Genomic Structural Rearrangements Resulting from Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directional genomic hybridization (dGH™) identifies small inverted duplications in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. news-medical.net [news-medical.net]

- 5. Fanconi Anemia and the Underlying Causes of Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directional genomic hybridization (dGH™) identifies small inverted duplications in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Directional genomic hybridization (dGH™) identifies small inverted duplications in situ [frontiersin.org]

A Preliminary Investigation of Structural Variation Detection Methods: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Structural variations (SVs) are large-scale genomic alterations, typically defined as variations affecting 50 or more base pairs. They encompass a wide range of genomic rearrangements, including deletions, duplications, insertions, inversions, and translocations. These variations are a significant source of genetic diversity and have been implicated in numerous human diseases, including cancer and neurodevelopmental disorders. The accurate detection of SVs is crucial for understanding disease mechanisms, identifying novel drug targets, and developing personalized therapies. This guide provides a preliminary investigation into the core methodologies for SV detection, with a focus on alignment-based, assembly-based, and haplotype-phasing-based approaches. Detailed experimental protocols, comparative performance data, and visual workflows are presented to aid researchers in selecting and implementing the most appropriate methods for their studies.

Core Methodologies for Structural Variation Detection

The landscape of SV detection is continually evolving with advancements in sequencing technologies and computational algorithms. The primary methodologies can be broadly categorized into three main approaches: alignment-based, assembly-based, and haplotype-phasing-based detection.

Alignment-Based Structural Variation Detection

Alignment-based methods are the most common approach for SV detection from short-read sequencing data.[1] These methods rely on aligning sequencing reads to a reference genome and identifying patterns that are inconsistent with the reference, such as discordant read pairs, split reads, and variations in read depth.[1][2]

-

Read-Pair Method: This approach analyzes the mapping distance and orientation of paired-end reads.[2] Deviations from the expected insert size or orientation can indicate the presence of SVs like deletions, insertions, and inversions.[2]

-

Split-Read Method: This technique identifies reads that span a structural variant breakpoint.[1] A portion of the read aligns to one section of the reference genome, while the other part aligns to a distant location, indicating a rearrangement.[1]

-

Read-Depth Method: This method detects copy number variations (CNVs) such as deletions and duplications by analyzing the depth of sequencing coverage across the genome.[2] Regions with significantly lower or higher read depth compared to the average suggest a deletion or duplication, respectively.[2]

Assembly-Based Structural Variation Detection

Assembly-based methods offer a powerful alternative to alignment-based approaches, particularly for detecting large and complex SVs.[3] These methods can be categorized into two main strategies:

-

De novo Assembly: This approach involves assembling the entire genome from sequencing reads without the guidance of a reference genome.[4] The resulting assembled contigs are then compared to the reference genome to identify structural differences.[4] This method is computationally intensive but can uncover novel SVs not present in the reference.[5]

-

Local Assembly: This strategy focuses on specific genomic regions where initial alignments suggest the presence of an SV. Reads from these regions are collected and assembled locally to resolve the structure of the variant.[3] SvABA is an example of a tool that uses genome-wide local assembly.[3]

Haplotype-Phasing-Based Structural Variation Detection

Haplotype phasing is the process of assigning genetic variants to their parental chromosome of origin.[6] Integrating phasing information into SV detection workflows can significantly improve accuracy and provide a more complete picture of genomic variation. Long-read sequencing technologies are particularly well-suited for haplotype phasing due to their ability to span multiple heterozygous variants.[6] Tools like MsPAC combine long-read sequencing data with phasing information to produce high-quality, phased SV predictions.[7]

Experimental Protocols

Alignment-Based SV Detection Protocol

-

Library Preparation and Sequencing: Prepare a paired-end sequencing library from genomic DNA. The choice of insert size can influence the ability to detect certain types of SVs. Perform whole-genome sequencing on a short-read platform such as Illumina.

-

Read Alignment: Align the sequencing reads to a reference genome using a gapped-read aligner like BWA-MEM.[1] This type of aligner can handle reads that partially map to the reference, which is crucial for identifying split reads.[1]

-

SV Calling: Utilize one or more SV calling algorithms to identify structural variants from the alignment file (BAM format). Popular tools include Manta, Delly, and Lumpy.[8] These tools typically integrate information from discordant read pairs, split reads, and read depth to call SVs.

-

Filtering and Annotation: Filter the initial SV call set to remove low-quality calls and potential artifacts. This may involve filtering based on read support, mapping quality, and presence in repeat regions. Annotate the filtered SVs to determine their potential functional impact, for example, by identifying which genes they overlap.

Assembly-Based SV Detection Protocol

-

Library Preparation and Sequencing: For de novo assembly, it is highly recommended to use long-read sequencing technologies such as PacBio or Oxford Nanopore to generate reads that can span repetitive regions and large SVs.

-

Genome Assembly:

-

De novo Assembly: Use a long-read assembler (e.g., Canu, Flye) to assemble the reads into contigs.

-

Local Assembly: If using an alignment-based approach first to identify candidate regions, extract the reads that map to these regions and use a local assembler.

-

-

Contig Alignment: Align the assembled contigs to the reference genome using a whole-genome aligner like minimap2.[9]

-

SV Calling: Identify structural variations by analyzing the alignments of the contigs to the reference. Tools like SVIM-asm and PAV are designed for this purpose.[9]

-

Filtering and Validation: Filter the SV calls and, if possible, validate a subset of the predicted SVs using an orthogonal method such as PCR and Sanger sequencing.

Haplotype-Phasing-Based SV Detection Protocol

-

Data Generation: This protocol typically requires a combination of data types. A common approach is to use long-read sequencing (e.g., PacBio HiFi) for SV detection and linked-read sequencing (e.g., 10x Genomics) or parental genotype information for phasing.

-

Read Partitioning: Partition the long reads into haplotype-specific sets based on heterozygous single nucleotide variants (SNVs) identified from the linked-read or parental data.

-

Haplotype Assembly: Assemble the partitioned reads for each haplotype separately. This results in two haplotype-resolved assemblies.

-

SV Identification: Compare each haplotype assembly to the reference genome to identify phased SVs. Tools like MsPAC are designed for this workflow.[7]

-

Phased SV Analysis: Analyze the phased SV calls to understand the allele-specific nature of the structural variation.

Performance of Structural Variation Detection Tools

The performance of SV detection tools can vary significantly depending on the sequencing technology, the type and size of the SV, and the specific algorithm used. The following tables summarize the performance of several popular SV callers based on published benchmarking studies. Performance is typically measured by precision (the proportion of true positives among all called variants), recall (the proportion of true positives among all true variants), and the F1-score (the harmonic mean of precision and recall).

Table 1: Performance of Short-Read SV Callers for Deletions

| SV Caller | F1-Score | Precision | Recall | Reference |

| DRAGEN v4.2 | 83% | 90% | 77% | [8] |

| Manta | 74% | 94% | 61% | [8] |

| DELLY | 91% (1-5kbp) | 91% (1-5kbp) | 92% (1-5kbp) | [8] |

| inGAP | 93% (1-5kbp) | 98% (1-5kbp) | 88% (1-5kbp) | [8] |

Performance metrics can vary based on the specific dataset and evaluation criteria.

Table 2: Performance of Long-Read SV Callers (Simulated Data)

| SV Caller | SV Type | Coverage | F1-Score | Precision | Recall | Reference |

| Sniffles | Deletions | 30X | 0.983 | - | - | [10] |

| SVIM | Deletions | 5X | 0.848 | - | - | [10] |

| pbsv | Deletions | 60X | 0.554 | - | - | [10] |

| LRcaller | Insertions | - | 0.97 | - | - | [11] |

| SVJedi | Inversions | - | 0.82 | - | - | [11] |

Performance metrics are highly dependent on the simulation parameters and the specific version of the software used.

Mandatory Visualizations

Alignment-Based SV Detection Workflow

Caption: Workflow for alignment-based structural variation detection.

Assembly-Based SV Detection Workflow

Caption: Workflow for assembly-based structural variation detection.

Haplotype-Phasing-Based SV Detection Workflow

Caption: Workflow for haplotype-phasing-based structural variation detection.

Conclusion

The detection of structural variation is a complex but essential aspect of modern genomics research. The choice of method depends on various factors, including the research question, the available sequencing technology, and the computational resources. Alignment-based methods are well-established for short-read data but may struggle with large and complex SVs in repetitive regions. Assembly-based approaches, particularly with long-read data, offer a more comprehensive view of structural variation but are computationally more demanding. Haplotype-phasing-based methods provide the highest resolution by assigning SVs to specific parental chromosomes, which is critical for understanding their functional consequences. As sequencing technologies continue to improve and new algorithms are developed, our ability to accurately and comprehensively detect structural variation will undoubtedly advance, paving the way for new discoveries in human health and disease.

References

- 1. A practical guide for structural variation detection in human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Detect Structural Variations (SVs) By Sequencing - CD Genomics [cd-genomics.com]

- 3. SvABA: genome-wide detection of structural variants and indels by local assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A survey of algorithms for the detection of genomic structural variants from long-read sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Long-Read Sequencing: Structural Variant Detection & Phasing - CD Genomics [cd-genomics.com]

- 7. MsPAC: a tool for haplotype-phased structural variant detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Hitchhiker Guide to Structural Variant Calling: A Comprehensive Benchmark Through Different Sequencing Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benchmarking, detection, and genotyping of structural variants in a population of whole-genome assemblies using the SVGAP pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Comprehensive evaluation of structural variant genotyping methods based on long-read sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

What are the capabilities of KROMASURE™ Screen for karyotyping?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the KROMASURE™ Screen, a high-sensitivity karyotyping solution for advanced genomic integrity assessment. It is designed to inform researchers, scientists, and drug development professionals about the core capabilities, underlying technology, and applications of this powerful tool in ensuring the safety and efficacy of cell and gene therapies.

Introduction to KROMASURE™ Screen

KROMASURE™ Screen is a whole-genome molecular cytogenetic karyotyping assay that provides an unbiased and high-resolution analysis of chromosomal structure.[1] It is built upon the proprietary directional Genomic Hybridization (dGH™) technology, which enables strand-specific DNA orientation insights and unparalleled sensitivity in detecting a wide range of chromosomal mutations.[1] This next-generation, hybridization-based technique allows for the direct visualization of the genome in single cells, making it an essential tool for assessing genomic integrity, particularly in the context of cell and gene therapy development and for inclusion in Investigational New Drug (IND) filings.[1][2]

The single-cell nature of the KROMASURE™ Screen allows for the analysis of hundreds to thousands of individual metaphase spreads, enabling the detection and characterization of low-prevalence structural variants within a heterogeneous cell population that may be missed by bulk sequencing methods.[1][2]

Core Capabilities and Performance

The KROMASURE™ Screen offers a significant advancement over traditional karyotyping methods by providing higher resolution and the ability to detect a broader range of chromosomal abnormalities.

Data Presentation: Performance Specifications

While exhaustive performance data is proprietary, the following table summarizes the key performance characteristics of the KROMASURE™ Screen based on available documentation.

| Performance Metric | Specification | Source(s) |

| Technology | directional Genomic Hybridization (dGH™) | [3][4] |

| Resolution | Down to 5 kb for de novo structural variation discovery. | [3][4] |

| Limit of Detection | Translocations, inversions, and insertions as small as 20 kb. | [1] |

| Analysis Type | Single-cell, whole-genome karyotyping. | [1][2] |

| Cell Throughput | Analysis of hundreds to thousands of single cells. | [2] |

| Low-Prevalence Detection | Detection of mutations with a prevalence as low as 0.1%. | [2] |

Types of Detectable Chromosomal Abnormalities

The KROMASURE™ Screen is capable of detecting a comprehensive range of structural and numerical chromosomal abnormalities:[1]

| Category | Specific Abnormalities Detected | Source(s) |

| Structural Rearrangements | Translocation events (balanced and unbalanced), Chromosome truncations, Inter-chromosomal events, Inversions, Insertions, Sister Chromatid Exchange (SCE) events, Sister chromatid fusions, Centric ring and/or iso-chromosome formations. | [1][5] |

| Numerical Abnormalities | Aneuploidy (chromosome gain or loss). | [1] |

| Complex Events | Chromosome whole-arm deletion, Centromere abnormalities, Whole-arm gain or multi-radial chromosomes, Chromatid-type and chromosome-type breaks, Chromothripsis/fragmentation and the formation of extrachromosomal DNA (ecDNA), Dicentric and other multi-centric chromosomes, Acentric chromosomes. | [1] |

The Technology: Directional Genomic Hybridization (dGH™)

The core of the KROMASURE™ Screen is the patented dGH™ technology.[3][4] Unlike traditional Fluorescence In Situ Hybridization (FISH) where probes bind to both DNA strands of a chromosome, dGH™ utilizes single-stranded, fluorescently labeled DNA probes that are designed to bind to only one of the two chromatids of a metaphase chromosome.[5][6] This is achieved by preparing the metaphase chromosomes in a way that the newly synthesized daughter DNA strands are removed, leaving the parental strands as single-stranded targets for hybridization.[5][7] This directional hybridization provides a critical advantage in detecting inversions and other rearrangements that might not be visible with standard FISH techniques.[6]

Logical Relationship of the KROMASURE™ Platform

The KROMASURE™ Screen is a key component of the broader KROMASURE™ platform, which offers a suite of tools for comprehensive genomic characterization.

References

- 1. kromatid.com [kromatid.com]

- 2. kromatid.com [kromatid.com]

- 3. KromaTiD Announces Launch of dGH SCREEN™ for Unbiased Whole Genome Analysis of Chromosomal Structural Rearrangements - Colorado Bioscience Association [cobioscience.com]

- 4. KromaTiD Announces Launch of dGH SCREEN™ for Unbiased Whole Genome Analysis of Chromosomal Structural Rearrangements [prnewswire.com]

- 5. kromatid.com [kromatid.com]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. Frontiers | Directional genomic hybridization (dGH™) identifies small inverted duplications in situ [frontiersin.org]

The Core Principles of Fluorescent In Situ Hybridization (FISH): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorescent in situ hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization and localization of specific nucleic acid sequences within the context of morphologically preserved cells, tissues, or entire organisms.[1][2][3] This technique is an indispensable tool in genetics, pathology, and drug development for detecting chromosomal abnormalities, mapping genes, and analyzing gene expression.[1][4] This guide delves into the fundamental principles of FISH, providing detailed experimental methodologies and data presentation for professionals in the field.

The Fundamental Principle of FISH

The core principle of FISH lies in the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence within the sample.[1][5] The process involves several key stages: sample preparation, probe labeling, denaturation of both probe and target DNA, hybridization, post-hybridization washes to remove unbound probes, and finally, visualization of the fluorescent signals using microscopy.[6]

The specificity of the hybridization reaction is governed by the principle of complementary base pairing (Adenine with Thymine, and Guanine with Cytosine). By controlling the stringency of the hybridization and washing conditions (e.g., temperature, salt concentration), it is possible to ensure that the probe binds only to its intended target sequence.[7]

Key Components of the FISH Technique

Nucleic Acid Probes

The choice of probe is critical and depends on the specific application. Probes are short sequences of single-stranded DNA or RNA that are complementary to the target sequence.[6][8] There are three main types of FISH probes:

-

Locus-Specific Probes: These probes bind to a particular region of a chromosome. They are useful for identifying the chromosomal location of a gene, determining the number of copies of a gene, or detecting chromosomal rearrangements like translocations, deletions, and inversions.[8][9]

-

Centromeric or Alphoid Repeat Probes: These probes are generated from repetitive sequences found in the centromeres of chromosomes. They are used to determine the number of chromosomes, making them valuable for detecting aneuploidies such as trisomy or monosomy.[8][9]

-

Whole Chromosome Probes (WCPs): These are collections of smaller probes that bind to different sequences along the length of a specific chromosome.[8] WCPs are used to "paint" an entire chromosome, which is particularly useful for identifying complex chromosomal rearrangements.[9]

Probes can be labeled either directly or indirectly.[1]

-

Direct labeling involves the incorporation of nucleotides that are already conjugated to a fluorophore.[1]

-

Indirect labeling involves the incorporation of a hapten (like biotin or digoxigenin) into the probe, which is then detected by a fluorescently labeled antibody or streptavidin.[1]

Sample Preparation

Proper sample preparation is crucial for the success of a FISH experiment. The goal is to preserve the morphology of the cells or tissue while allowing the probe to access the target DNA. Common sample types include metaphase chromosomes, interphase nuclei, cultured cells, formalin-fixed paraffin-embedded (FFPE) tissues, and frozen tissue sections.[2][10]

The FISH Experimental Workflow

The following diagram illustrates the general workflow of a typical FISH experiment.

Detailed Experimental Protocols

The following tables provide a summary of typical conditions for key steps in a FISH protocol. Note that these are general guidelines, and optimization is often necessary for specific sample types and probes.

Sample Preparation and Pre-treatment

Proper preparation of the biological sample is paramount for successful FISH. The goal is to fix the cellular structures in place while allowing for the penetration of the probe.

| Step | Reagent/Condition | Purpose | Typical Duration & Temperature |

| Fixation | Methanol:Acetic Acid (3:1) (Carnoy's Fixative) or 4% Paraformaldehyde | To preserve cellular morphology and cross-link proteins. | 10-20 minutes at room temperature |

| Permeabilization | Pepsin or Proteinase K | To digest proteins and improve probe accessibility to the target DNA. | 5-10 minutes at 37°C |

| Dehydration | Ethanol Series (70%, 85%, 100%) | To remove water from the cells. | 2 minutes each at room temperature |

Denaturation and Hybridization

This is the core of the FISH procedure where the probe binds to the target sequence.

| Step | Reagent/Condition | Purpose | Typical Duration & Temperature |

| Denaturation | 70% Formamide / 2x SSC, pH 7.0 | To separate the double-stranded DNA of both the probe and the target into single strands. | 2-5 minutes at 70-75°C |

| Hybridization | Hybridization Buffer (containing formamide, dextran sulfate, and SSC) | To facilitate the annealing of the probe to its complementary target sequence. | 16-24 hours (overnight) at 37°C |

Post-Hybridization Washes

Washing steps are critical for removing non-specifically bound probes and reducing background noise. The stringency of the washes is controlled by temperature and salt concentration (SSC).

| Step | Reagent/Condition | Purpose | Typical Duration & Temperature |

| Low Stringency Wash | 2x SSC / 0.1% NP-40 | To remove unbound probe and hybridization buffer. | 2 minutes at room temperature |

| High Stringency Wash | 0.4x SSC / 0.3% NP-40 | To remove non-specifically bound probes. | 1-2 minutes at 71.5°C |

Source:[11]

Probe Labeling and Detection Logical Relationship

The choice of probe labeling strategy (direct vs. indirect) dictates the subsequent detection steps. The following diagram illustrates this relationship.

Data Analysis and Interpretation

Following hybridization and imaging, the fluorescent signals are analyzed. This can range from simple qualitative assessment (presence or absence of a signal) to more complex quantitative analysis.[14]

-

Qualitative Analysis: This involves visually inspecting the cells for the number and location of fluorescent signals. For example, in a diagnostic setting, the presence of a fusion signal (a yellow signal from overlapping red and green probes) can indicate a specific chromosomal translocation associated with a type of cancer.[2]

-

Quantitative Analysis (Q-FISH): This involves measuring the intensity of the fluorescent signals, which can provide information about the length of a specific DNA sequence, such as telomeres.[15][16] Image analysis software is used to quantify the fluorescence intensity of the hybridized probes.

Troubleshooting Common FISH Issues

Successful FISH experiments require careful optimization of each step. The table below outlines some common problems and their potential solutions.

| Issue | Potential Cause(s) | Troubleshooting Strategy |

| No or Weak Signal | - Inefficient probe labeling- Inadequate denaturation- Poor sample permeabilization- Incorrect microscope filter sets | - Verify probe labeling efficiency- Optimize denaturation time and temperature- Adjust pepsin/proteinase K treatment- Ensure correct filter sets are used |

| High Background | - Insufficient washing stringency- Probe concentration too high- Incomplete denaturation of target DNA | - Increase temperature or decrease salt concentration of washes- Titrate probe concentration- Optimize denaturation conditions |

| Poor Morphology | - Over-fixation or over-permeabilization- Harsh sample preparation | - Optimize fixation and permeabilization times- Use gentler cell/tissue handling techniques |

Source:[7]

Conclusion

Fluorescent in situ hybridization is a versatile and powerful technique with wide-ranging applications in research, diagnostics, and drug development. A thorough understanding of its core principles, from probe design and sample preparation to hybridization and signal analysis, is essential for obtaining reliable and reproducible results. By carefully optimizing each step of the protocol and being aware of potential pitfalls, researchers can effectively utilize FISH to gain valuable insights into the genetic landscape of their samples.

References

- 1. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]

- 3. Fluorescence In Situ Hybridization (FISH) [genome.gov]

- 4. Fluorescence in situ hybridization (FISH), basic principles and methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]

- 6. What are the general steps of fluorescence in situ hybridization (FISH) experiments? | AAT Bioquest [aatbio.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Fluorescence In Situ Hybridization Fact Sheet [genome.gov]

- 9. What are the applications for each type? | AAT Bioquest [aatbio.com]

- 10. An overview of FISH – Fluorescence In situ Hybridization.- Oxford Instruments [andor.oxinst.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Quantitative FISHing: Implications for Chromosomal Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Quantitative Fluorescence In Situ Hybridization (QFISH) | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to Genomic Stability in Cell Lines for Researchers, Scientists, and Drug Development Professionals

Abstract

Genomic stability is a critical attribute of cell lines used in research and development, ensuring the reliability and reproducibility of experimental data. However, the process of in vitro cell culture inherently exposes cells to stresses that can lead to genomic instability, a state characterized by an increased rate of mutations and chromosomal alterations. This technical guide provides a comprehensive overview of the core principles of genomic stability in cultured cell lines. It details the underlying causes of instability, presents a comparative analysis of methods for its assessment, and offers detailed protocols for key experimental techniques. Furthermore, this guide visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms governing genomic integrity and the practical approaches to its evaluation.

Introduction to Genomic Stability in Cell Lines

Cell lines are indispensable tools in biomedical research, providing a consistent and readily available source of biological material for a vast array of applications, from basic research to drug discovery and manufacturing of biologics. The utility of a cell line is fundamentally dependent on its genomic stability, which refers to the preservation of the genome's integrity and the faithful transmission of genetic information through cell divisions.

Genomic instability is a hallmark of many cancers and can arise spontaneously in cultured cells over time.[1][2] It encompasses a wide range of genetic alterations, including changes in chromosome number (aneuploidy), structural rearrangements such as translocations, deletions, and amplifications, as well as smaller-scale mutations like single nucleotide variations and microsatellite instability.[2] The accumulation of these changes can lead to significant phenotypic drift, altering cellular morphology, growth rates, protein expression, and responses to stimuli.[3] For researchers, this can compromise the validity and reproducibility of experimental results, as the cell line may no longer accurately represent the tissue of origin or its state at earlier passages.[3][4]

Continuous passaging of cell lines is a major contributor to genomic instability. Immortalized cell lines, while invaluable for their extended lifespan, are particularly susceptible to these changes. Therefore, a thorough understanding of the causes of genomic instability and the methods to monitor it is essential for any researcher working with cultured cells.

The Roots of Genomic Instability in Cell Culture

The artificial environment of in vitro cell culture imposes selective pressures that can drive the emergence of genomic alterations. Several key factors contribute to the erosion of genomic stability in cell lines:

-

Defects in the DNA Damage Response (DDR): Cells possess a sophisticated network of proteins that detect and repair DNA damage, collectively known as the DNA Damage Response (DDR).[5] This response is crucial for maintaining genomic integrity. When components of the DDR are defective, as is often the case in cancer cell lines, DNA lesions can go unrepaired, leading to the accumulation of mutations.

-

Dysfunctional Cell Cycle Checkpoints: Cell cycle checkpoints are critical control points that ensure the fidelity of DNA replication and chromosome segregation. The spindle assembly checkpoint (SAC), for instance, prevents the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[6][7] Defects in these checkpoints can lead to chromosome mis-segregation and aneuploidy.

-

Telomere Dysfunction: Telomeres are protective caps at the ends of chromosomes that shorten with each cell division. In most somatic cells, progressive telomere shortening eventually triggers cellular senescence or apoptosis. Immortalized cell lines often achieve their extended lifespan by reactivating telomerase, an enzyme that maintains telomere length. However, periods of telomere crisis before immortalization can lead to chromosome fusions and rampant genomic instability.

-

Oxidative Stress: The standard in vitro culture environment can expose cells to higher levels of oxidative stress than they would experience in vivo. Reactive oxygen species (ROS) can damage DNA, leading to mutations if not properly repaired.

-

Selective Pressures of Culture Conditions: The composition of the culture medium, the frequency of passaging, and the physical environment can all exert selective pressures that favor the growth of subpopulations of cells with certain genomic alterations that confer a growth advantage in vitro.[4]

Assessing Genomic Stability: A Comparative Overview of Methodologies

A variety of techniques are available to assess the genomic stability of cell lines, each with its own strengths and limitations in terms of resolution, throughput, and cost. The choice of method depends on the specific research question and the resources available.

| Method | Principle | Resolution | Throughput | Cost | Advantages | Limitations |

| G-Banding Karyotyping | Staining of condensed metaphase chromosomes to produce characteristic banding patterns. | 5-10 Mb | Low | Low | Provides a whole-genome overview of numerical and large structural abnormalities.[8] | Low resolution; cannot detect small deletions, duplications, or balanced rearrangements.[8] Labor-intensive. |

| Fluorescence In Situ Hybridization (FISH) | Hybridization of fluorescently labeled DNA probes to specific chromosomal regions. | 100 kb - 1 Mb | Low to Medium | Medium | Allows for the detection of specific gene amplifications, deletions, and translocations with high sensitivity.[8] | Targeted approach; only regions complementary to the probes can be analyzed.[8] |

| Array Comparative Genomic Hybridization (aCGH) | Competitive hybridization of fluorescently labeled test and reference DNA to a microarray of DNA probes. | 25-100 kb | High | Medium to High | High-resolution, genome-wide detection of copy number variations (CNVs).[7] | Cannot detect balanced rearrangements or changes in ploidy.[7] |

| Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA to provide a comprehensive view of the genome. | Single base pair | High | High | Can detect a wide range of genomic alterations, including CNVs, single nucleotide variations (SNVs), and structural variants.[6] | Data analysis can be complex and computationally intensive.[9] |

Key Signaling Pathways in Genomic Stability

The DNA Damage Response (DDR) Pathway

The DDR is a complex signaling network that is activated in response to DNA damage. Two key kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), are at the apex of this pathway. ATM is primarily activated by double-strand breaks (DSBs), while ATR responds to single-stranded DNA (ssDNA), which is often present at stalled replication forks.[10][11]

Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK2 and CHK1, respectively.[2][4] This phosphorylation cascade leads to cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, the induction of apoptosis or senescence.[12] The tumor suppressor protein p53 is a critical downstream effector of the DDR, transcriptionally activating genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa).[7][13]

References

- 1. Karyotype variation of CHO host cell lines over time in culture characterized by chromosome counting and chromosome painting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Passage Number on Cell Line Phenotypes [cytion.com]

- 4. Chromosomal instability drives convergent and divergent evolution toward advantageous inherited traits in mammalian CHO bioproduction lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. eurofins-biomnis.com [eurofins-biomnis.com]

- 9. Detecting Chromosome Instability in Cancer: Approaches to Resolve Cell-to-Cell Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Haplotype-resolved and integrated genome analysis of the cancer cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3billion.io [3billion.io]

- 13. The haplotype-resolved genome and epigenome of the aneuploid HeLa cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

KROMASURE™ for CRISPR Off-Target Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KROMASURE™ platform, developed by Kromatid, offers a suite of powerful tools for the in-depth analysis of genomic integrity, making it particularly valuable for assessing the off-target effects of CRISPR-Cas9 gene editing. Unlike sequencing-based methods that provide an averaged view of a cell population, KROMASURE™ utilizes a proprietary single-cell visualization technology called directional Genomic Hybridization (dGH™). This approach allows for the direct observation of structural variations (SVs), including translocations, inversions, and large deletions, on a cell-by-cell basis.[1][2][3][4] Such detailed analysis is crucial for a comprehensive understanding of the safety and specificity of CRISPR-based therapeutics and for regulatory submissions.[5]

This document provides detailed application notes and protocols for utilizing the KROMASURE™ platform for CRISPR off-target analysis.

Principle of the Technology: Directional Genomic Hybridization (dGH™)

The core of the KROMASURE™ platform is the dGH™ technology, a next-generation cytogenetic method.[1][2][4] The fundamental principle of dGH™ involves the use of single-stranded, fluorescently labeled DNA probes that are designed to bind to a specific parental strand of a chromatid.[1][2] This is in contrast to standard Fluorescence In Situ Hybridization (FISH), where probes bind to both DNA strands.[1][2] This strand-specific hybridization enables the detection of rearrangements, such as inversions, that are often missed by other methods.[1][2]

The dGH™ process can be summarized in the following key steps:

-

Cell Culture and Labeling: Cells are cultured in the presence of nucleotide analogs (e.g., BrdU/BrdC), which are incorporated into the newly synthesized DNA strands during replication.[3]

-

Daughter Strand Removal: After harvesting, the cells are treated to selectively degrade the newly synthesized daughter strands, leaving the parental DNA strands accessible for probe hybridization.[1]

-

Probe Hybridization: Single-stranded, fluorescently labeled dGH™ probes, designed to be complementary to specific genomic regions, are hybridized to the prepared chromosomes.[1][4]

-

Imaging and Analysis: The fluorescent signals are visualized using a fluorescence microscope, and the signal patterns are analyzed to identify structural variations.[1]

An inversion, for example, will result in a tell-tale "switch" of the fluorescent signal from one chromatid to its sister chromatid.[3]

KROMASURE™ Assays for CRISPR Off-Target Analysis

The KROMASURE™ platform offers several assays tailored for specific aspects of CRISPR off-target analysis:

-

KROMASURE™ Screen: This whole-genome karyotyping assay provides an unbiased, high-sensitivity screen for a wide range of chromosomal mutations, including translocations, inversions, and insertions as small as 20kb.[6] It is ideal for a comprehensive assessment of genomic integrity following gene editing.[6]

-

KROMASURE™ InSite: This targeted assay is designed for the precise characterization of on-target and potential off-target editing events at specific genomic loci.[7] It can detect small structural variants and transgene insertions (down to ~2kb) and provides information on copy number and orientation.[7]

-

KROMASURE™ PinPoint™: This high-throughput assay is optimized for visualizing and quantifying transgene integrations at single-cell resolution, even in non-dividing (interphase) cells.[8][9] It can detect integration events as small as 2kb and analyze thousands of cells, providing robust statistical data on transgene copy number and distribution.[8][9]

-

KROMASURE™ KBand: This assay provides an advanced G-Banding analysis to detect large-scale structural variants (~10 Mb and larger) and assess genomic stability over time.[10]

Data Presentation: KROMASURE™ vs. Other Off-Target Analysis Methods

The single-cell resolution of the KROMASURE™ platform provides a significant advantage over bulk sequencing methods for the detection of structural variants, which can be missed by next-generation sequencing (NGS) approaches.[1][2]

| Parameter | KROMASURE™ (dGH™) | Next-Generation Sequencing (NGS) | G-Banding | Fluorescence In Situ Hybridization (FISH) |

| Technology | Single-cell visualization of DNA | Sequencing of pooled DNA | Microscopic visualization of chromosomes | Visualization of specific DNA sequences |

| Primary Output | Direct visualization of structural variants in individual cells | Sequence reads, variant calls (SNVs, indels) | Karyogram showing chromosomal banding patterns | Fluorescent signals on chromosomes |

| Detection of Balanced Translocations | High | Low | High | High (if probes are designed for it) |

| Detection of Inversions | High | Low | Low (for large inversions) | Low (typically not detected) |

| Detection of Small Insertions/Deletions | Limited (down to ~2kb for InSite/PinPoint) | High | No | No |

| Detection of Complex Rearrangements | High | Moderate (requires complex bioinformatics) | Moderate | Moderate |

| Single-Cell Resolution | Yes | No (unless using single-cell sequencing) | Yes | Yes |